![molecular formula C17H17BrN2O3 B5692619 3-bromo-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5692619.png)
3-bromo-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant interest in scientific research due to its potential application in various fields. This compound is also known as BPC-157, and it is a synthetic peptide that is derived from a naturally occurring protein in the human body.
Mécanisme D'action
BPC-157 works by promoting the production of growth factors and other proteins that are essential for tissue repair and regeneration. It also has anti-inflammatory properties, which help to reduce inflammation and promote healing.
Biochemical and Physiological Effects:
BPC-157 has been shown to have a wide range of biochemical and physiological effects. It has been found to promote angiogenesis, which is the formation of new blood vessels. It also enhances the production of collagen, which is essential for wound healing and tissue repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPC-157 is its ability to promote tissue repair and regeneration. This makes it an ideal candidate for use in various therapeutic applications. However, one of the limitations of BPC-157 is that it is still in the early stages of research, and more studies are needed to fully understand its potential benefits and limitations.
Orientations Futures
There are many potential future directions for research on BPC-157. One area of interest is the use of BPC-157 in the treatment of chronic wounds, such as diabetic foot ulcers. Another area of interest is the use of BPC-157 in the treatment of inflammatory bowel disease (IBD). Further research is also needed to determine the optimal dosage and administration of BPC-157 for different therapeutic applications.
Conclusion:
In conclusion, BPC-157 is a promising compound that has shown potential therapeutic applications in various fields. Its ability to promote tissue repair and regeneration makes it an ideal candidate for use in the treatment of various medical conditions. However, more research is needed to fully understand its potential benefits and limitations.
Méthodes De Synthèse
The synthesis of BPC-157 involves the use of solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The process involves the use of protecting groups to prevent unwanted reactions and ensure the correct sequence of amino acids.
Applications De Recherche Scientifique
BPC-157 has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of beneficial effects on various biological processes, including wound healing, tissue repair, and inflammation.
Propriétés
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-phenoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c18-14-7-4-6-13(12-14)17(19)20-23-16(21)10-5-11-22-15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNPXDSQQHXYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)ON=C(C2=CC(=CC=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCCCC(=O)O/N=C(/C2=CC(=CC=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5692540.png)
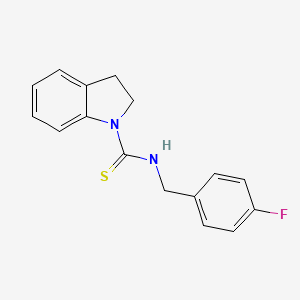

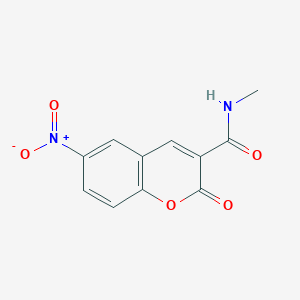
![methyl 4-chloro-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B5692587.png)
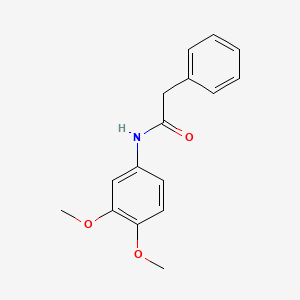

![4-(1-azepanyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5692613.png)
![1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5692622.png)
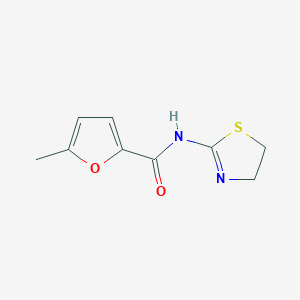
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5692630.png)
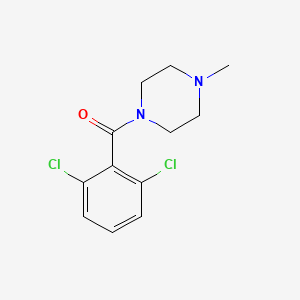

![2-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5692642.png)